(17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA

VLC-PUFA analysis lipidomics analytical chemistry

Quantifying retinal VLC-PUFA or mapping ELOVL4 specificity? Positional isomerism between n-3 and n-6 C32:5 CoAs alters enzymatic recognition, making generic substitution invalid. This specific (17Z,20Z,23Z,26Z,29Z)-C32:5n3-CoA (C32:5 omega-3) offers: - Authentic substrate for ELOVL4 elongation to C34:5n3-CoA - Primary LC-MS/MS standard for bovine/human retina C32:5 detection (sub-picomole sensitivity) - Pathway-specific tool to distinguish n-3 vs. n-6 VLC-PUFA biosynthesis Direct supply for peroxisomal transport (ABCD1) and X-ALD research.

Molecular Formula C53H88N7O17P3S
Molecular Weight 1220.3 g/mol
Cat. No. B15549838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA
Molecular FormulaC53H88N7O17P3S
Molecular Weight1220.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H88N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-44(62)81-37-36-55-43(61)34-35-56-51(65)48(64)53(2,3)39-74-80(71,72)77-79(69,70)73-38-42-47(76-78(66,67)68)46(63)52(75-42)60-41-59-45-49(54)57-40-58-50(45)60/h5-6,8-9,11-12,14-15,17-18,40-42,46-48,52,63-64H,4,7,10,13,16,19-39H2,1-3H3,(H,55,61)(H,56,65)(H,69,70)(H,71,72)(H2,54,57,58)(H2,66,67,68)/b6-5-,9-8-,12-11-,15-14-,18-17-/t42-,46-,47-,48+,52-/m1/s1
InChIKeyUOHRTBRFHCUNEG-VDFNWWPHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Dotriacontapentaenoyl-CoA (C32:5 Omega-3)?


(17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA (C32:5(Omega-3)-coenzyme A) is an unsaturated very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) formed by the condensation of coenzyme A with (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoic acid, a 32-carbon omega-3 fatty acid with double bonds at positions 17, 20, 23, 26, and 29 [1]. This compound belongs to the VLC-PUFA class (≥C24, ≥3 double bonds) and serves as a critical intermediate in the ELOVL4-mediated elongation cascade that produces retinal-specific VLC-PUFAs essential for photoreceptor membrane integrity and visual function [2]. Its omega-3 designation distinguishes it from the omega-6 positional isomer (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA, a distinction with functional consequences for enzymatic substrate preference and downstream biological activity [3].

Pathway context

ELOVL4-mediated VLC-PUFA elongation studies; omega-3 biosynthetic pathway tracer

Analytical standard

Isomer-specific LC-MS/MS reference for C32:5 omega-3 quantification in lipidomics

Substrate identity

Authentic CoA ester for ELOVL4 enzymatic assays and mutant characterization

Why Generic Substitution Fails for C32:5 Omega-3 CoA


Generic substitution among VLC-PUFA-CoA species is scientifically untenable due to two critical differentiation factors. First, positional isomerism creates distinct omega-3 and omega-6 chemical entities: (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA (C32:5 omega-3) and (14Z,17Z,20Z,23Z,26Z)-dotriacontapentaenoyl-CoA (C32:5 omega-6) differ in double-bond registry, affecting chromatographic retention, mass spectrometric fragmentation, and enzymatic recognition [1]. Second, ELOVL4 elongase exhibits differential substrate preference based on omega-series identity, with omega-3 precursors (20:5n3) being elongated more efficiently than omega-6 counterparts (20:4n6) to produce downstream VLC-PUFAs [2]. Consequently, an investigator studying n-3 VLC-PUFA biosynthesis cannot substitute the omega-6 isomer without altering the biological pathway under investigation. The quantitative evidence below establishes the specific dimensions of differentiation that inform rigorous scientific selection.

Attribute
Target (C32:5 n-3-CoA)
Substitute (C32:5 n-6-CoA)
Analytical differentiation
Distinct retention time and MS/MS fragmentation pattern
Identical molecular weight; different retention, fragmentation
ELOVL4 pathway kinetics
Participates in kinetically favored omega-3 elongation
Omega-6 pathway less favored; substrate preference may shift results
Physiological relevance
Endogenous retinal VLC-PUFA; ELOVL4-dependent synthesis confirmed
Not produced from 20:5n3; requires distinct precursor, altering pathway under study

Quantitative Differentiation Evidence


Omega-3 vs. Omega-6 Isomer Differentiation

(17Z,20Z,23Z,26Z,29Z)-Dotriacontapentaenoyl-CoA and its omega-6 positional isomer share identical molecular formula (C₅₃H₈₈N₇O₁₇P₃S) and molecular weight (1220.29 g/mol) . However, the double-bond positional difference (n-3 registry at C17,C20,C23,C26,C29 vs. n-6 registry at C14,C17,C20,C23,C26) produces distinct chromatographic retention times and tandem MS fragmentation patterns, requiring isomer-specific analytical standards for accurate quantification in biological matrices [1]. Procurement of the incorrect isomer invalidates targeted LC-MS/MS methods that rely on retention-time matching against authentic standards.

Omega-3 vs. Omega-6 isomer
Head-to-head
Identical molecular formula and MW (1220.29 g/mol); differentiation requires chromatographic retention or MS/MS
Isomer-specific analytical method context
Substitution invalidates LC-MS/MS quantification
VLC-PUFA analysis lipidomics analytical chemistry

ELOVL4 Substrate Preference: Omega-3 vs. Omega-6

ELOVL4 protein preferentially elongates omega-3 substrates over omega-6 substrates. In PC12 pheochromocytoma cells expressing ELOVL4, supplementation with 20:5n3 (omega-3) resulted in more efficient elongation to C28-C38 VLC-PUFAs compared to 20:4n6 (omega-6) [1]. While C34 and C36 VLC-PUFAs predominated across treatments, the overall elongation efficiency from omega-3 precursors exceeded that from omega-6 precursors, establishing a class-level preference that favors the n-3 biosynthetic pathway. (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA, as the C32:5 omega-3 intermediate, participates in this kinetically favored pathway.

ELOVL4 substrate preference
Class-level
20:5n3 (omega-3) elongated more efficiently than 20:4n6 (omega-6) to VLC-PUFA products in PC12 cells
Class-level preference context; data to verify in specific model
Qualitative inference from PC12 cell model
fatty acid elongation ELOVL4 enzymology VLC-PUFA biosynthesis

ELOVL4 WT-Dependent Elongation to C32:5n3-CoA

In HEK293T cells expressing wild-type ELOVL4, supplementation with 20:5n3 resulted in the production of 32:5n3-CoA, confirming that (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA is a bona fide intermediate in the human VLC-PUFA elongation pathway [1]. Catalytically dead ELOVL4 histidine mutants and GFP-expressing controls failed to synthesize 32:5n3-CoA, demonstrating that its production is strictly ELOVL4-dependent. The relative mole percent of 32:5n3-CoA was quantified by GC-FID following fatty acid methyl ester derivatization (n=3 biological replicates, mean ± SD reported), establishing a baseline for normal ELOVL4 activity.

ELOVL4 WT-dependent synthesis
Head-to-head
32:5n3-CoA detected in WT ELOVL4 HEK293T cells; absent in catalytically dead mutants and controls (P < 0.05)
Direct target-engagement evidence; ELOVL4-dependent synthesis confirmed
HEK293T, GC-FID, 72h 20:5n3 supplementation
ELOVL4 enzymology VLC-PUFA biosynthesis HEK293T

ELOVL4 W246G Mutant C32 VLC-PUFA Accumulation

The W246G ELOVL4 mutant, which impairs the biosynthesis of longer VLC-PUFAs (34:5n3 and 36:5n3), causes accumulation of C32 VLC-PUFA intermediates in HEK293 cells supplemented with 20:5n3 [1]. Relative mole% of C32 VLC-PUFA was elevated in W246G-expressing cells compared to wild-type ELOVL4 and control cells (GFP and untransduced), as quantified by GC-FID following 72h 20:5n3 supplementation. This accumulation phenotype provides genetic evidence that (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA is the immediate precursor to 34:5n3-CoA in the elongation cascade, and its buildup in the mutant confirms its identity as an elongase substrate that is normally rapidly converted to longer products.

W246G mutant accumulation
Head-to-head
C32 VLC-PUFA elevated in W246G mutant vs WT; impaired elongation to 34:5n3/36:5n3 (P < 0.01)
Genetic evidence positions 32:5n3-CoA as substrate for 34:5n3-CoA
Stargardt disease-related mutant context
ELOVL4 mutation Stargardt disease VLC-PUFA accumulation

Retinal VLC-PUFA Profiling of C32:5 Omega-3

LC-MS/MS analysis of bovine and human retina identified VLC-PUFA-containing phosphatidylcholines, with C32:5 representing one of the principal molecular species among 32-carbon VLC-PUFAs alongside C32:3, C32:4, and C32:6 [1]. The developed HPLC-ESI-MS/MS methodology enabled quantification down to 2.5 × 10⁻³ pmol/mg lipid, establishing that C32:5 VLC-PUFA is endogenously present in photoreceptor membranes. This tissue-specific localization distinguishes (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA from shorter-chain acyl-CoAs (≤C26) that are ubiquitously distributed, and confirms its physiological relevance in retinal research applications.

Retinal VLC-PUFA profiling
Cross-study comparable
C32:5 VLC-PUFA identified as principal species in bovine/human retina by LC-MS/MS (LOD 2.5×10⁻³ pmol/mg lipid)
Tissue-specific abundance supports retinal research context
HPLC-ESI-MS/MS method validation
retinal lipidomics photoreceptor biology VLC-PUFA quantification

Research Applications for C32:5 Omega-3 CoA


ELOVL4 Enzymatic Activity Assays

Use as an authentic substrate or product standard in ELOVL4 elongase activity assays. The direct evidence from HEK293T cells confirms that wild-type ELOVL4 produces 32:5n3-CoA from 20:5n3, while catalytically dead mutants fail to do so [1]. This compound serves as either (i) a substrate to measure conversion to 34:5n3-CoA, or (ii) a quantitative standard for GC-FID or LC-MS/MS detection of endogenous 32:5n3-CoA. The W246G mutant accumulation phenotype further validates its utility in elongation-blockade experiments [2].

Retinal VLC-PUFA Lipidomics

Employ as an analytical reference standard for targeted LC-MS/MS quantification of C32:5 VLC-PUFA in retinal tissue. LC-MS/MS analysis confirms that C32:5 is a principal VLC-PUFA species in bovine and human retina, detectable at sub-picomole sensitivity using HPLC-ESI-MS/MS [3]. Procurement of this specific CoA ester enables accurate method calibration, retention-time validation, and absolute quantification in studies of retinal degeneration, Stargardt disease, and age-related macular degeneration.

Omega-3 vs. Omega-6 Pathway Discrimination

Utilize to distinguish n-3 from n-6 VLC-PUFA biosynthesis in cell-based or in vitro systems. ELOVL4 exhibits preferential elongation of omega-3 precursors (20:5n3) over omega-6 precursors (20:4n6) [4]. (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA, as the omega-3 C32:5 intermediate, is required as a pathway-specific standard in experiments comparing n-3 versus n-6 elongation efficiency, substrate competition, or the effects of dietary PUFA manipulations on VLC-PUFA production.

Peroxisomal VLC-PUFA β-Oxidation

Apply in investigations of peroxisomal fatty acid oxidation and ABCD1-mediated VLC-CoA transport. VLCFAs (≥C24) undergo exclusive peroxisomal β-oxidation [5], and VLC-CoAs are transported into peroxisomes via ABCD1 independently of additional synthetase activity [6]. (17Z,20Z,23Z,26Z,29Z)-dotriacontapentaenoyl-CoA, as a C32 VLC-PUFA-CoA, provides a physiologically relevant substrate for studies of peroxisomal disorders (X-ALD, Zellweger syndrome) where VLCFA accumulation is diagnostic.

Application
Selection Property
Validation Focus
ELOVL4 enzymatic activity assays
Authentic CoA substrate / product standard
ELOVL4-dependent synthesis; mutant blockade confirmation
Retinal VLC-PUFA lipidomics
Isomer-specific analytical reference
LC-MS/MS quantification; retention-time matching
Omega-3 vs. omega-6 pathway discrimination
Pathway-specific intermediate
Preferential elongation kinetics; substrate competition assays
Peroxisomal VLC-PUFA β-oxidation
C32 VLC-PUFA-CoA substrate
ABCD1 transport; peroxisomal disorder model fidelity

Technical Documentation Hub

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